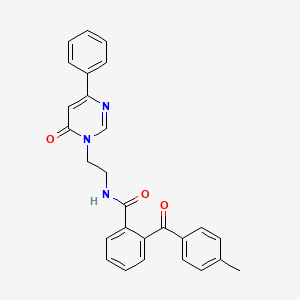
2-(4-methylbenzoyl)-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-methylbenzoyl)-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C27H23N3O3 and its molecular weight is 437.499. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(4-methylbenzoyl)-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)benzamide (CAS Number: 1334371-39-9) is a synthetic organic molecule that exhibits significant biological activity. This article provides a comprehensive overview of its biological properties, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C27H23N3O3, with a molecular weight of 437.5 g/mol. The structure features a benzamide core substituted with a 4-methylbenzoyl group and a pyrimidine derivative, which contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C27H23N3O3 |
| Molecular Weight | 437.5 g/mol |
| CAS Number | 1334371-39-9 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds structurally related to This compound . For example, compounds with similar benzamide structures have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells. This mechanism is particularly relevant for targeting multidrug-resistant (MDR) cancer cells, as evidenced by in vivo studies demonstrating significant tumor growth inhibition in xenograft models .
The primary mechanism through which this compound exerts its biological effects appears to be through modulation of microtubule dynamics. By binding to the colchicine site on tubulin, it disrupts the normal polymerization process, which is crucial for mitotic spindle formation during cell division . Additionally, it may influence various signaling pathways related to apoptosis and cell survival.
Anti-inflammatory Effects
There is emerging evidence suggesting that related compounds exhibit anti-inflammatory properties by modulating cytokine production in macrophages and adipocytes. In vitro studies indicated that certain derivatives could reduce the secretion of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in response to lipopolysaccharide (LPS) stimulation . This suggests potential therapeutic applications in metabolic disorders characterized by chronic inflammation.
Study 1: Antitumor Efficacy
A study evaluated the antitumor efficacy of a compound similar to This compound in human prostate cancer models. The results demonstrated a significant reduction in tumor size after treatment with the compound, with T/C values indicating effective tumor suppression without noticeable neurotoxicity .
Study 2: Inflammatory Response Modulation
Another investigation focused on the compound's ability to modulate inflammatory responses in adipose tissue. The findings revealed that treatment with the compound led to decreased macrophage activation and reduced inflammatory cytokine levels, suggesting its potential role in managing obesity-related inflammation .
Propiedades
IUPAC Name |
2-(4-methylbenzoyl)-N-[2-(6-oxo-4-phenylpyrimidin-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O3/c1-19-11-13-21(14-12-19)26(32)22-9-5-6-10-23(22)27(33)28-15-16-30-18-29-24(17-25(30)31)20-7-3-2-4-8-20/h2-14,17-18H,15-16H2,1H3,(H,28,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWIZBGQNWCPZHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)NCCN3C=NC(=CC3=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













